![molecular formula C21H24N4O5 B2973205 7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021092-63-6](/img/structure/B2973205.png)
7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” belongs to the class of organic compounds known as benzo-1,4-dioxanes . These are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical And Chemical Properties Analysis
The empirical formula of a similar compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide, is C12H15NO3 and its molecular weight is 221.25 .Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis of novel heterocyclic compounds derived from pyrimidine and their potential biological activities. For instance, pyrimidine derivatives have been synthesized with potential anti-inflammatory, analgesic, insecticidal, antibacterial, and antiviral activities. These compounds include various substitutions on the pyrimidine ring, indicating the versatility of pyrimidine as a core structure for developing new therapeutic agents.
Anti-inflammatory and Analgesic Agents : Compounds synthesized from benzodifuranyl and pyrimidine derivatives showed significant anti-inflammatory and analgesic activities, suggesting their potential as new cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activity : Pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities, providing insights into their potential therapeutic applications (Maheswaran et al., 2012).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of pyrimidine derivatives in cancer and inflammation-related conditions (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Pharmacokinetics
It’s known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties influence the bioavailability of the compound, determining how much of the administered dose reaches its target sites.
properties
IUPAC Name |
7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-4-5-8-25-15(12-14-19(25)23(2)21(28)24(3)20(14)27)18(26)22-13-6-7-16-17(11-13)30-10-9-29-16/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGBTFUQELKSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
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